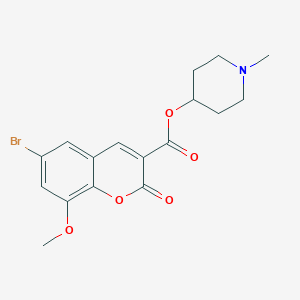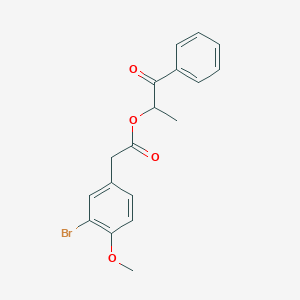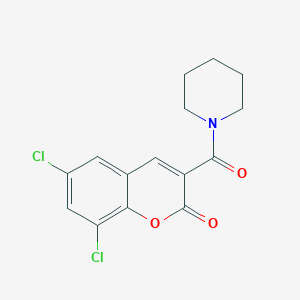![molecular formula C21H26Br2N2O6S2 B288800 1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B288800.png)
1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as sulfonyl diazepine and has a unique structure that makes it suitable for use in different areas of study.
Aplicaciones Científicas De Investigación
1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane has been used in various scientific research studies due to its unique properties. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential use as an anti-cancer agent. Studies have shown that the compound has potent anti-proliferative effects on cancer cells, making it a promising candidate for cancer treatment.
The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Research has shown that this compound has neuroprotective effects, which could be beneficial in the treatment of such disorders.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation. It is also believed to modulate the activity of certain receptors in the brain, which could explain its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has potent anti-proliferative effects on cancer cells, which could be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
The compound has also been shown to have neuroprotective effects in animal models, which could be due to its ability to modulate the activity of certain receptors in the brain. Additionally, studies have shown that the compound has anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane in lab experiments is its unique structure, which makes it suitable for use in various fields of study. The compound is relatively easy to synthesize, and pure samples can be obtained through recrystallization.
However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound is relatively expensive, which could limit its use in certain research studies.
Direcciones Futuras
There are several future directions for the study of 1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane. One potential area of study is the development of new anti-cancer agents based on the structure of the compound. Researchers could also study the compound's potential use in the treatment of other neurological disorders such as Parkinson's disease.
Another potential area of study is the development of new methods for synthesizing the compound, which could make it more accessible to researchers. Additionally, researchers could study the compound's potential use in the treatment of various inflammatory diseases, given its anti-inflammatory effects.
Conclusion
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been studied for its potential use as an anti-cancer agent and in the treatment of neurological disorders such as Alzheimer's disease. While there are limitations to using the compound in lab experiments, its unique structure makes it suitable for use in various fields of study. Future research could focus on the development of new anti-cancer agents based on the structure of the compound and its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 1,4-diaminobutane in the presence of a base such as triethylamine. The resulting product is a white solid that can be purified through recrystallization. This method has been used by several researchers to obtain pure samples of the compound for various experiments.
Propiedades
Fórmula molecular |
C21H26Br2N2O6S2 |
|---|---|
Peso molecular |
626.4 g/mol |
Nombre IUPAC |
1,4-bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C21H26Br2N2O6S2/c1-3-30-18-8-6-16(22)14-20(18)32(26,27)24-10-5-11-25(13-12-24)33(28,29)21-15-17(23)7-9-19(21)31-4-2/h6-9,14-15H,3-5,10-13H2,1-2H3 |
Clave InChI |
FZMOLOZIIWHJJL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)






![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)


